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This application note provides a comprehensive, step-by-step protocol for the purification of
high-quality total RNA from various biological samples using a method that incorporates N-
lauroylsarcosine (Sarkosyl). This procedure, adapted from the well-established acid
guanidinium thiocyanate-phenol-chloroform extraction method, is particularly effective for
obtaining undegraded RNA suitable for a wide range of downstream molecular biology
applications, including RT-gPCR, RNA sequencing, and microarray analysis.

Introduction

The isolation of intact, high-purity RNA is a critical prerequisite for numerous research and
diagnostic applications. The presence of endogenous ribonucleases (RNases) in cellular
lysates poses a significant challenge to obtaining high-quality RNA. This protocol employs a
potent denaturing solution containing guanidinium thiocyanate, a chaotropic agent that
effectively inactivates RNases and disrupts nucleoprotein complexes. The inclusion of the
anionic surfactant Sarkosyl further aids in cell lysis and protein solubilization, ensuring a high
yield of pure RNA.

This method relies on a single-step liquid-phase separation to partition RNA into the aqueous
phase, while DNA and proteins are relegated to the interphase and organic phase, respectively.
[1] The protocol is robust, scalable, and has been demonstrated to yield high-quality RNA from
a variety of cell and tissue types.
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Data Presentation: RNA Yield and Purity

The following table summarizes representative data on RNA yield and purity obtained using the
acid guanidinium thiocyanate-phenol-chloroform method with Sarkosyl from various rat tissues,
as originally described by Chomczynski and Sacchi (1987).

Tissue Type RNA Yield (pgl/g tissue) A260/A280 Ratio
Liver 4000 1.85
Brain 1000 1.90
Kidney 3000 1.80
Spleen 4000 2.00
Mammary Gland 1500 1.75

Data adapted from Chomczynski, P., & Sacchi, N. (1987). Single-step method of RNA isolation
by acid guanidinium thiocyanate-phenol-chloroform extraction. Analytical Biochemistry, 162(1),
156-159.

Note on Purity Ratios:

e An A260/A280 ratio of ~2.0 is generally considered indicative of pure RNA.[2] Ratios
between 1.8 and 2.1 are acceptable.[3] A lower ratio may indicate protein or phenol
contamination.[2]

e The A260/A230 ratio is another indicator of purity, with expected values for pure nucleic
acids typically in the range of 2.0-2.2.[2] A lower ratio may suggest contamination with
guanidine thiocyanate or other organic compounds.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the RNA purification process using the
Sarkosyl-based method.
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Caption: Workflow of RNA purification with Sarkosy!.
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Experimental Protocols

This section provides a detailed methodology for RNA purification using a Sarkosyl-containing
denaturing solution.

Materials and Reagents

e Denaturing Solution (Solution D):

[¢]

4 M Guanidinium thiocyanate

[¢]

25 mM Sodium citrate, pH 7.0

[e]

0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

o

0.1 M 2-Mercaptoethanol (add immediately before use)

[¢]

Preparation of Stock Solution (without 2-Mercaptoethanol): To prepare 100 ml of stock
solution, dissolve 47.2 g of guanidinium thiocyanate in 58.6 ml of water, 3.52 ml of 0.75 M
sodium citrate (pH 7.0), and 5.28 ml of 10% (w/v) Sarkosyl. This stock can be stored for up
to 3 months at room temperature.[4]

e 2 M Sodium acetate, pH 4.0

e Phenol (water-saturated)

e Chloroform:isoamyl alcohol mixture (49:1)

* |sopropanol

» 75% Ethanol (prepared with RNase-free water)

RNase-free water

Step-by-Step Protocol

1. Homogenization
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Tissues: For every 100 mg of tissue, add 1 ml of Denaturing Solution D. Homogenize using a
glass-Teflon or Polytron homogenizer.

Cell Pellets: Lyse the cell pellet by adding 1 ml of Denaturing Solution D per 107 cells and
vortexing.

. Phase Separation
Transfer the homogenate to a polypropylene tube.
Sequentially add the following, vortexing briefly after each addition:
o 0.1 ml of 2 M sodium acetate, pH 4.0
o 1 ml of water-saturated phenol
o 0.2 ml of chloroform:isoamyl alcohol mixture (49:1)
Vortex vigorously for 10-15 seconds.
Incubate the mixture on ice for 15 minutes.

Centrifuge at 10,000 x g for 20 minutes at 4°C. This will separate the mixture into three
phases: a lower organic phase, an interphase, and an upper aqueous phase containing the
RNA.

. RNA Precipitation
Carefully transfer the upper aqueous phase to a fresh tube, avoiding the interphase.
Add an equal volume of isopropanol to the aqueous phase.
Mix gently and incubate at -20°C for at least 30 minutes to precipitate the RNA.

Centrifuge at 10,000 x g for 20 minutes at 4°C. A white pellet of RNA should be visible at the
bottom of the tube.

. Washing and Resuspension
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o Carefully decant the supernatant.

e Wash the RNA pellet by adding 1 ml of 75% ethanol.

» Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

o Carefully decant the ethanol wash. A second wash can be performed if desired.

« Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult
to dissolve.

» Resuspend the RNA pellet in an appropriate volume of RNase-free water. Gentle heating at
55-60°C for 10 minutes may aid in dissolution.

5. Quantification and Quality Assessment

o Determine the RNA concentration and purity by measuring the absorbance at 260 nm, 280
nm, and 230 nm using a spectrophotometer.

e Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an
automated capillary electrophoresis system. Intact total RNA will show sharp 28S and 18S
ribosomal RNA bands.

Conclusion

The RNA purification method detailed in this application note, which incorporates Sarkosyl into
a guanidinium thiocyanate-based lysis buffer, is a reliable and effective procedure for obtaining
high-quality total RNA from a wide range of biological samples. The resulting RNA is suitable
for demanding downstream applications in molecular biology, making this protocol a valuable
tool for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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